molecular formula C19H15FN2O B12916833 5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-82-6

5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12916833
CAS No.: 918645-82-6
M. Wt: 306.3 g/mol
InChI Key: QKFUFFFWWIFFAR-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a fluorinated organic compound belonging to the class of 3,4-dihydro-1H-quinolin-2-ones. This class of compounds has garnered significant interest in medicinal chemistry and chemical biology for the development of enzyme inhibitors . In particular, fluorinated dihydroquinolinones are investigated as potent and selective inhibitors of aldosterone synthase (CYP11B2), a key enzyme in the regulation of blood pressure and electrolyte balance . The introduction of a fluorine atom and specific ring systems like the biquinoline structure is a common strategy to fine-tune the molecular properties, potentially enhancing metabolic stability, binding affinity, and selectivity over highly homologous enzymes such as 11β-hydroxylase (CYP11B1) . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules, or as a reference standard in bioactivity and selectivity screening assays for cardiovascular and endocrine research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918645-82-6

Molecular Formula

C19H15FN2O

Molecular Weight

306.3 g/mol

IUPAC Name

5-fluoro-3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C19H15FN2O/c1-12-9-15-16(20)6-4-8-18(15)22(19(12)23)14-10-13-5-2-3-7-17(13)21-11-14/h2-8,10-12H,9H2,1H3

InChI Key

QKFUFFFWWIFFAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Dihydroisoquinolinone Core

A key intermediate in the synthesis is the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which can be prepared via the Castagnoli–Cushman reaction:

  • Step 1: Imine Formation
    Aromatic aldehyde (bearing the fluorine substituent) is reacted with an amine under anhydrous conditions in a solvent such as dry dichloromethane (DCM) at room temperature for 24 hours to form an imine intermediate. Anhydrous sodium sulfate is used to remove water and drive the equilibrium toward imine formation.

  • Step 2: Cyclization with Homophthalic Anhydride
    The imine is then reacted with homophthalic anhydride in dry toluene under reflux for approximately 6 hours. This step induces cyclization, forming the dihydroisoquinolinone ring system. The product precipitates upon cooling and is isolated by vacuum filtration.

  • Step 3: Purification
    The crude product is purified by recrystallization from acetonitrile to yield the dihydroisoquinolinone intermediate with high purity.

Introduction of the Methyl Group at Position 3

Methylation at the 3-position can be achieved by:

  • Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, incorporating the methyl group during the initial imine formation step by selecting an appropriate methyl-substituted amine or aldehyde precursor.

Formation of the Biquinoline Framework

The biquinoline structure is formed by coupling two quinoline or isoquinoline units:

  • Transition Metal-Catalyzed Coupling
    Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) are commonly employed to link two quinoline units at the desired positions. This requires pre-functionalization of the quinoline rings with suitable leaving groups (e.g., halides) and organometallic partners (e.g., boronic acids).

  • Control of Regioselectivity
    The fluorine substituent at position 5 influences the electronic properties of the ring, which can be exploited to direct coupling reactions selectively.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Imine formation Aromatic aldehyde (5-fluoro-substituted), amine, dry DCM, Na2SO4, RT, 24 h Imine intermediate
2 Cyclization (Castagnoli–Cushman) Imine, homophthalic anhydride, dry toluene, reflux, 6 h 3,4-Dihydroisoquinolin-1(2H)-one core
3 Methylation Methylating agent (e.g., MeI), base 3-Methyl substitution at position 3
4 Biquinoline coupling Pd-catalyst, halogenated quinoline, boronic acid, base, solvent Formation of biquinoline framework
5 Fluorination (if needed) Electrophilic fluorinating agent, controlled conditions Introduction of fluorine at position 5
6 Purification Recrystallization (acetonitrile) Pure target compound

Research Findings and Optimization Notes

  • The Castagnoli–Cushman reaction is a robust method for constructing the dihydroisoquinolinone core with good yields and selectivity.
  • Transition metal-catalyzed coupling reactions require careful optimization of catalyst loading, temperature, and solvent to maximize yield and regioselectivity.
  • Fluorine substitution enhances biological activity but demands precise control during synthesis to avoid side reactions.
  • Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for confirming structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with hydrogenated rings.

    Substitution: Quinoline derivatives with substituted functional groups.

Scientific Research Applications

5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Indolin-2-one Derivatives (e.g., Sunitinib Analogues)

Structural Similarities :

  • Both classes contain a lactam (2-one) ring, critical for binding kinase domains.
  • Aromatic systems (quinoline vs. indole) enable π-π stacking in target proteins.

Key Differences :

  • Core Structure: Indolin-2-one derivatives (e.g., IAF79 from ) feature a single indole ring, whereas the target compound has a fused biquinoline system. The biquinoline structure may enhance target affinity through extended aromatic interactions but could reduce solubility due to increased hydrophobicity .
  • Substituents: The fluorine atom in the target compound may improve metabolic stability and binding selectivity compared to non-fluorinated indolin-2-one derivatives.
  • Biological Activity : Indolin-2-one derivatives like IAF79 show FLT3 and Aurora B kinase inhibition, with R² = 0.82 in docking studies . The target compound’s activity remains unconfirmed but is hypothesized to target similar pathways.

Dihydroquinolinone Derivatives (e.g., 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one)

Structural Similarities :

  • Both contain a dihydroquinoline scaffold and a lactam ring.

Key Differences :

  • Molecular Complexity: The target compound’s biquinoline system (complexity = 522) is more intricate than simple dihydroquinolinones (e.g., molecular weight = 194.21 g/mol in ).
  • Substituents: The amino group in 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one () increases hydrogen bonding capacity (TPSA = ~60 Ų estimated), enhancing solubility compared to the target compound’s methyl-dominated structure (TPSA = 33.2 Ų) .
  • Lipophilicity: The target compound’s higher XlogP (4.6 vs.

Fluorinated Heterocycles (e.g., 5-Fluoro-2’-deoxyuridine, Pyrrolidin-2-one Derivatives)

Structural Similarities :

  • Fluorine substitution is common in both classes to modulate electronic effects and metabolic stability.

Key Differences :

  • Core Heterocycle: The target compound’s biquinoline system differs markedly from pyrimidine nucleosides (e.g., 5-Fluoro-2’-deoxyuridine in ) or pyrrolidin-2-ones (e.g., 5-([1,1'-biphenyl]-4-yl)-3,3-difluoropyrrolidin-2-one in ).
  • Biological Targets : Fluorinated nucleosides often target DNA/RNA synthesis, while the target compound’s lactam and aromatic system may favor kinase or protease inhibition .

Biological Activity

5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12FN
  • Molecular Weight : 225.25 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of biquinoline compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that biquinoline derivatives exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The most active compounds showed MIC values as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Organism
5-Fluoro-3-methyl-3,4-dihydro-2H-biquinolin0.5Staphylococcus aureus
Biquinoline Derivative A1.0Escherichia coli
Biquinoline Derivative B0.75Pseudomonas aeruginosa

Cytotoxicity

The cytotoxic effects of 5-Fluoro-3-methyl-3,4-dihydro-2H-biquinolin were evaluated using human cancer cell lines:

  • Cytotoxicity Assay : In vitro assays revealed that the compound exhibited moderate cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 30 µM .
Cell LineIC50 (µM)
HepG230
L-02 (normal)>100

The mechanism by which 5-Fluoro-3-methyl-3,4-dihydro-2H-biquinolin exerts its biological effects is not fully elucidated; however, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis in bacteria .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of biquinoline derivatives highlighted the structural modifications that enhanced antimicrobial activity. The introduction of fluorine atoms was noted to increase binding affinity to bacterial targets .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic profile of various biquinoline derivatives against multiple cancer cell lines, confirming that modifications at the nitrogen position significantly influenced their cytotoxic potency .

Q & A

Basic Question: What are the recommended synthetic strategies for preparing 5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Fluorinated precursor preparation, such as 5-fluorooxindole derivatives (e.g., 5-Fluoro-1,3-dihydro-2H-indol-2-one ), using electrophilic fluorination or metal-catalyzed cross-coupling.
  • Step 2: Cyclocondensation of fluorooxindole with a substituted quinoline fragment under acidic or microwave-assisted conditions to form the biquinoline core.
  • Step 3: Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

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